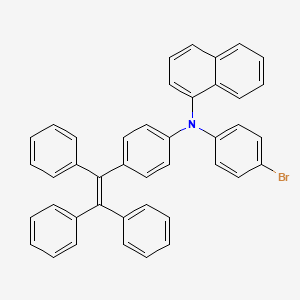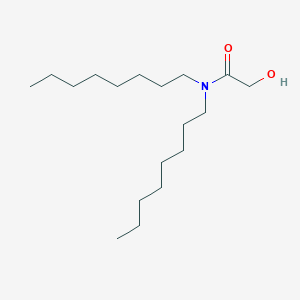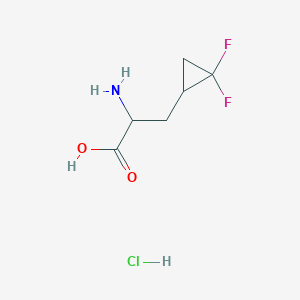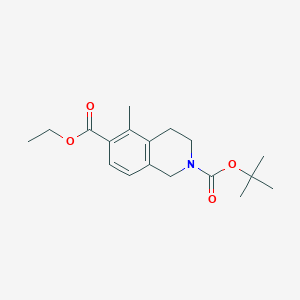![molecular formula C17H25N3O2 B13682924 tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13682924.png)
tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate: is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Méthodes De Préparation
The synthesis of tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized using multicomponent reactions, Friedländer approach, or metal-catalyzed synthesis.
Spirocyclization: The spiro linkage is formed through a cyclization reaction, often involving the use of a suitable base and solvent.
tert-Butyl Protection:
Analyse Des Réactions Chimiques
tert-Butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or other reducing agents.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique spiro structure makes it a candidate for use in light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in biological studies.
Mécanisme D'action
The mechanism by which tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The spiro linkage allows for a unique three-dimensional structure that can fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds include:
tert-Butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate: This compound shares the naphthyridine core but differs in the substituent at the 7-position.
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound has a similar tert-butyl protected carboxylate group but a different core structure.
7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(1H)-one: This compound features a pyrazolo-triazine core and bromine substituents, offering different reactivity and applications.
The uniqueness of tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate lies in its spiro structure, which imparts distinct chemical and physical properties, making it valuable for specific applications in various scientific fields.
Propriétés
Formule moléculaire |
C17H25N3O2 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c1-12-5-6-13-7-8-17(19-14(13)18-12)9-10-20(11-17)15(21)22-16(2,3)4/h5-6H,7-11H2,1-4H3,(H,18,19) |
Clé InChI |
ZFHSHDFKRSXOOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(CCC3(N2)CCN(C3)C(=O)OC(C)(C)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-Methylpropan-2-yl)oxycarbonyl-(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B13682878.png)

![3-Amino-N-[[2-(2,2,2-trifluoroethoxy)-3-pyridyl]methyl]pyrazine-2-carboxamide](/img/structure/B13682886.png)

![2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13682904.png)






